N-(1H-benzimidazol-2-ylmethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

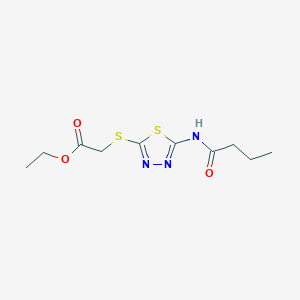

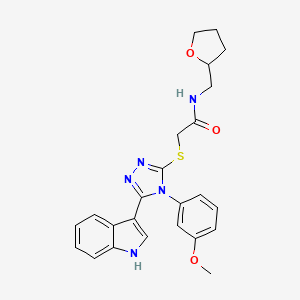

“N-(1H-benzimidazol-2-ylmethyl)acetamide” is a chemical compound with the molecular formula C10H11N3O . It is a derivative of benzimidazole, a class of heterocyclic aromatic compounds .

Synthesis Analysis

The synthesis of benzimidazole derivatives, including “N-(1H-benzimidazol-2-ylmethyl)acetamide”, has been explored in various studies . For instance, one study synthesized a new series of benzimidazole derivatives, N-((1H-benzimidazol-2-yl)methyl)-2-substituted-3H-benzimidazol-5-amine, by the reaction of substituted 5-aminobenzimidazol derivatives with 2-chloromethyl benzimidazole .Molecular Structure Analysis

The molecular structure of “N-(1H-benzimidazol-2-ylmethyl)acetamide” consists of a benzimidazole ring attached to an acetamide group . The molecular weight of the compound is 189.21 .Wissenschaftliche Forschungsanwendungen

Antibacterial and Antimicrobial Properties

- N-substituted phenyl acetamide benzimidazole derivatives, including a compound similar to N-(1H-benzimidazol-2-ylmethyl)acetamide, have shown significant potent antibacterial activity, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA) (Chaudhari et al., 2020).

- Benzimidazole derivatives have demonstrated antibacterial activity against various bacteria, including Gram-positive and Gram-negative strains, as well as antifungal activity against organisms like Aspergillus fumigatus and Candida albicans (Devi, Shahnaz, & Prasad, 2022).

Corrosion Inhibition

- Benzimidazole derivatives are effective as corrosion inhibitors for carbon steel in acidic environments, displaying properties such as high inhibition efficiency and adherence to the Langmuir adsorption isotherm (Rouifi et al., 2020).

Antioxidant Applications

- Certain benzimidazole derivatives have been studied as antioxidants for base stock oils, indicating potential applications in industrial lubricants and protective coatings (Basta et al., 2017).

Anthelmintic Activity

- Novel benzimidazole-1-acetamide derivatives have shown potential as anthelmintic agents, effective against earthworms, which could indicate usefulness in controlling parasitic worm infections (Sawant & Kawade, 2011).

Anticancer Potential

- Some benzimidazole derivatives have been evaluated for their anticancer properties, with certain compounds showing activity against breast cancer cell lines (Salahuddin et al., 2014).

Other Applications

- Benzimidazole derivatives have also been studied for their anti-inflammatory properties, with several compounds showing promising results in models like rat-paw edema (Bhor & Sable, 2022).

- Additional research has explored the synthesis and characterization of benzimidazole derivatives for various potential applications, including as antimicrobial, anti-asthmatic, and anti-diabetic agents (Vaidya et al., 2007).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-7(14)11-6-10-12-8-4-2-3-5-9(8)13-10/h2-5H,6H2,1H3,(H,11,14)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DESDFJIWDHLISD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=NC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-benzimidazol-2-ylmethyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-{2-[(E)-2-(4-bromophenyl)ethenesulfonamido]-2,4-dimethylpentyl}carbamate](/img/structure/B2924290.png)

![(E)-3-phenyl-1-[4-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2924291.png)

![3,4-dihydroisoquinolin-2(1H)-yl[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2924294.png)

![4-[[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2924297.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)isobutyramide](/img/structure/B2924301.png)

![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxamide](/img/structure/B2924306.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2924307.png)